1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-15(17-14-6-8-25-18-14)13-5-2-7-19(16(13)22)10-11-3-1-4-12(9-11)20(23)24/h1-9H,10H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REODKMLEDJTYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The oxazole and dihydropyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s unique structure allows it to be used in studies of enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole and dihydropyridine rings can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog Overview
The target compound belongs to a class of 2-oxo-1,2-dihydropyridine-3-carboxamides, which are characterized by their fused pyridine-carboxamide backbone. Key structural variations among analogs include:
- Substituents on the pyridine ring (e.g., nitro, chloro, fluorophenyl groups).
- Heterocyclic carboxamide groups (e.g., oxazole, thiazole, or indazole).
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Structural and Conformational Insights
- Planarity and π-Conjugation : Analogous compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar conformations due to extended π-conjugation through the amide bridge, with dihedral angles between aromatic rings as low as 8.38° . This suggests that the target compound may also adopt a planar structure, enhancing intermolecular interactions (e.g., hydrogen bonding).
- Hydrogen Bonding : Centrosymmetric dimers formed via N–H⋯O hydrogen bonds are common in this class, as observed in N-(3-bromo-2-methylphenyl) derivatives . Such interactions could influence solubility and crystallinity.
Electronic Effects of Substituents
- Nitro vs.
- Oxazole vs. Thiazole Carboxamides : The 1,2-oxazol-3-yl group (as in the target compound) may offer distinct electronic profiles compared to thiazole-containing analogs (e.g., ), affecting binding affinity in biological systems.
Biological Activity
1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structure:
- Chemical Formula : C₁₃H₁₃N₃O₄
- Molecular Weight : 273.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have demonstrated activity against a range of bacterial strains.
Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of various compounds, this compound was tested against several human cancer cell lines, including:
- Mia PaCa-2 (pancreatic cancer)
- HeLa (cervical cancer)
Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent antitumor activity.
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on this compound were evaluated for their antimicrobial properties using the disk diffusion method against:
- Staphylococcus aureus
- Escherichia coli
The results showed that certain derivatives inhibited bacterial growth effectively at minimal inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL, highlighting the compound's potential as a broad-spectrum antibacterial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on this compound reveal that modifications in the oxazole ring and the introduction of various substituents on the phenyl ring significantly influence its biological activity. For instance:
- Nitro Group Positioning : The presence and position of nitro groups on the phenyl ring enhance antitumor activity.
- Oxazole Modifications : Alterations to the oxazole moiety can lead to improved enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
